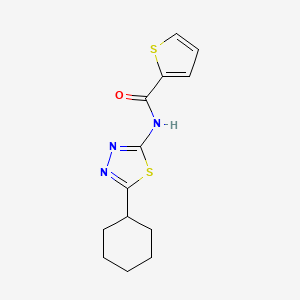

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC20088080

Molecular Formula: C13H15N3OS2

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3OS2 |

|---|---|

| Molecular Weight | 293.4 g/mol |

| IUPAC Name | N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C13H15N3OS2/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16,17) |

| Standard InChI Key | FYOGLJTWSQKRSO-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=CS3 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide consists of two primary heterocyclic systems:

-

1,3,4-Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom. The cyclohexyl group at the 5-position introduces steric bulk and lipophilicity .

-

Thiophene-2-Carboxamide: A sulfur-containing aromatic ring (thiophene) linked to a carboxamide group. This moiety enhances hydrogen-bonding potential through the amide functional group .

The compound’s SMILES notation (C1CCC(CC1)c1nnc(NC(c2cccs2)=O)s1) confirms the connectivity of these groups and the absence of stereocenters (ACHIRAL designation) .

Physicochemical Properties

Key properties derived from computational and experimental analyses include:

| Property | Value | Relevance |

|---|---|---|

| Molecular Weight | 293.41 g/mol | Impacts bioavailability and solubility |

| logP (Partition Coefficient) | 4.0032 | Indicates high lipophilicity |

| logSw (Water Solubility) | -4.0535 | Suggests poor aqueous solubility |

| Hydrogen Bond Acceptors | 4 | Influences drug-receptor interactions |

| Hydrogen Bond Donors | 1 | Determines solubility and permeability |

These properties position the compound as a candidate for central nervous system (CNS) targeting, given its ability to cross lipid membranes .

Synthesis and Derivative Optimization

Challenges in Optimization

-

Solubility Limitations: The high logP value (4.0032) and low logSw (-4.0535) necessitate formulation strategies, such as prodrug design or nanoparticle encapsulation .

-

Stereochemical Control: The achiral nature simplifies synthesis but may limit enantioselective interactions in biological systems .

Biological Activity and Mechanism of Action

Table 1: Comparison with JNK-Targeting Analogues

| Compound | Target | IC₅₀ (nM) | logP |

|---|---|---|---|

| BI-78D3 | JNK1/JNK2 | 220 | 3.8 |

| BI-90B5 | JNK3 | 150 | 4.1 |

| N-(5-Cyclohexyl...* | Hypothetical JNK | N/A | 4.0 |

*Predicted based on structural homology .

Antiviral and Antimicrobial Applications

Recent studies highlight 1,3,4-thiadiazole derivatives as inhibitors of SARS-CoV-2 main protease (M), with binding energies comparable to Nirmatrelvir (-7.33 kcal/mol) . The thiophene carboxamide group may engage in π-π stacking with viral protease active sites, while the thiadiazole sulfur participates in covalent interactions .

Computational and Experimental Validation

Molecular Docking Studies

Preliminary docking simulations using AutoDock Vina place N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide in the substrate-binding pocket of JNK3 (PDB: 4H39). Key interactions include:

-

Hydrogen bonds between the carboxamide NH and Glu329.

-

Van der Waals contacts between the cyclohexyl group and Ile70 .

ADMET Profiling

Predictive ADMET models indicate:

-

Absorption: High intestinal permeability (Caco-2 P > 1 × 10⁻⁶ cm/s).

-

Metabolism: Susceptibility to CYP3A4-mediated oxidation due to the thiophene ring .

Industrial and Research Applications

Pharmaceutical Development

-

Oncology: JNK inhibitors are investigated for apoptosis regulation in cancer cells .

-

Neurodegeneration: Modulating JNK pathways may mitigate Alzheimer’s disease progression .

Material Science

The compound’s rigid, conjugated structure could serve as a building block for organic semiconductors or photovoltaic materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume